molecular formula C12H12BrN3O2 B12747431 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)-, ethyl ester CAS No. 91857-65-7

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)-, ethyl ester

Cat. No.: B12747431
CAS No.: 91857-65-7
M. Wt: 310.15 g/mol
InChI Key: PKSWXIVVBYBVSD-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)-, ethyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromophenyl group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)-, ethyl ester typically involves the condensation of ethyl 2,4-dioxo-4-ferrocenylbutanoate with arylhydrazines in boiling ethanol, using a catalytic amount of acetic acid . This method yields the desired ester in high quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form new heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)-, ethyl ester include other pyrazole derivatives with different substituents. For example:

    1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-, ethyl ester: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)-, ethyl ester: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

Properties

CAS No.

91857-65-7

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

ethyl 4-amino-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)11-9(14)10(15-16-11)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3,(H,15,16)

InChI Key

PKSWXIVVBYBVSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

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